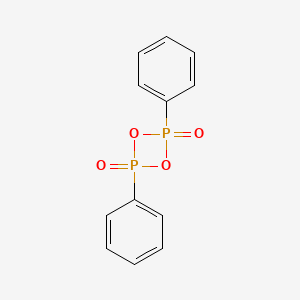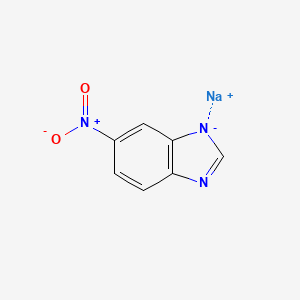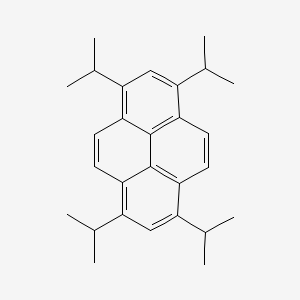
1,3,6,8-Tetraisopropylpyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,6,8-Tetraisopropylpyrene is an organic compound belonging to the pyrene family, characterized by its four isopropyl groups attached to the pyrene core at positions 1, 3, 6, and 8. Pyrene derivatives are known for their unique optical and electronic properties, making them valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,8-Tetraisopropylpyrene typically involves the alkylation of pyrene with isopropyl halides under Friedel-Crafts alkylation conditions. A practical synthesis method includes the use of aluminum chloride as a catalyst in an inert solvent such as dichloromethane. The reaction is carried out at low temperatures to ensure selective substitution at the desired positions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity of the final product through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,6,8-Tetraisopropylpyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the remaining positions on the pyrene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst are employed.
Major Products Formed
Oxidation: Formation of pyrenequinones.
Reduction: Formation of dihydropyrene derivatives.
Substitution: Formation of halogenated or nitrated pyrene derivatives.
Applications De Recherche Scientifique
1,3,6,8-Tetraisopropylpyrene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules due to its aromatic structure.
Medicine: Explored for its potential use in drug delivery systems and as a fluorescent probe for imaging.
Mécanisme D'action
The mechanism of action of 1,3,6,8-Tetraisopropylpyrene involves its interaction with molecular targets through π-π stacking interactions and hydrophobic effects. These interactions can influence the compound’s binding affinity and specificity towards various biological and chemical targets. The pathways involved include electron transfer processes and energy transfer mechanisms, which are crucial for its applications in fluorescence and electronic devices .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,6,8-Tetraazapyrene: Known for its redox-active properties and applications in materials science.
1,3,6,8-Tetrabromopyrene: Used in the synthesis of star-shaped organic semiconductors.
1,3,6,8-Tetrakis(p-benzoic acid)pyrene: Employed as a fluorescence probe for detecting proteins.
Uniqueness
1,3,6,8-Tetraisopropylpyrene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in the development of organic electronic materials and as a model compound for studying the effects of alkyl substitution on pyrene derivatives .
Propriétés
Numéro CAS |
24300-95-6 |
|---|---|
Formule moléculaire |
C28H34 |
Poids moléculaire |
370.6 g/mol |
Nom IUPAC |
1,3,6,8-tetra(propan-2-yl)pyrene |
InChI |
InChI=1S/C28H34/c1-15(2)23-13-24(16(3)4)20-11-12-22-26(18(7)8)14-25(17(5)6)21-10-9-19(23)27(20)28(21)22/h9-18H,1-8H3 |
Clé InChI |
GWSMALASBJWDQH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)C(C)C)C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3,4-Dimethoxyphenyl)-4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11968964.png)
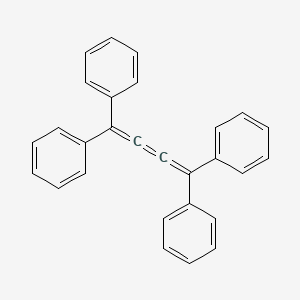
![Ethyl bicyclo[2.2.1]hept-2-yl(cyano)acetate](/img/structure/B11968985.png)

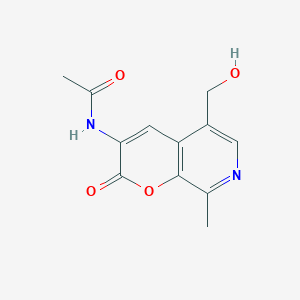
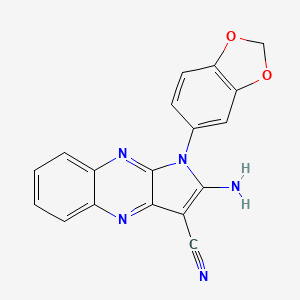
![5-cyclohexyl-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11969013.png)


![2-(benzylamino)-9-methyl-3-{(E)-[(4-methylphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11969023.png)
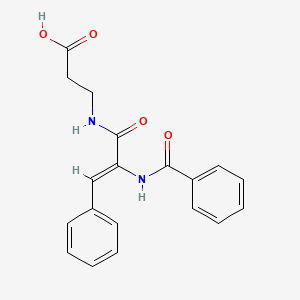
![Benzyl (2E)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11969029.png)
